IUPAC name and synonyms for 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide
IUPAC name and synonyms for 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide
This guide serves as a comprehensive technical monograph for 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide .[1]
While this specific molecule does not possess a widely recognized trade name (like "Aspirin" or "Glyphosate") in public commercial databases, it represents a critical structural motif in agrochemical discovery (specifically cellulose biosynthesis inhibitors) and pharmaceutical medicinal chemistry (as a bioisostere of peptide intermediates).[1]
The following content is structured as a high-level technical dossier for laboratory synthesis, structural characterization, and functional application.
[1]
Nomenclature & Chemical Identity
This section establishes the definitive identification standards for the compound, adhering to IUPAC 2013 recommendations.
| Attribute | Specification |
| Preferred IUPAC Name | 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide |
| Systematic Synonyms | • N-(1-cyanocyclopentyl)-2,6-dichlorobenzamide[1]• 1-(2,6-dichlorobenzamido)cyclopentane-1-carbonitrile[1]• Benzamide, 2,6-dichloro-N-(1-cyanocyclopentyl)- |
| Chemical Formula | C₁₃H₁₂Cl₂N₂O |
| Molecular Weight | 283.15 g/mol |
| SMILES (Canonical) | ClC1=C(C(NC2(C#N)CCCC2)=O)C(Cl)=CC=C1 |
| InChI Key | Predicted: [Hash dependent on stereochem/tautomer generation, typically generated via ChemDraw] |
| Structural Class | N-substituted Benzamide / |
Structural Significance
The molecule combines two pharmacologically distinct moieties:[1]
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2,6-Dichlorobenzamide Core: A privileged scaffold in agrochemistry.[1] This moiety is the active metabolite of the herbicide Dichlobenil and is known to inhibit cellulose biosynthesis in plants.[1] The 2,6-dichloro substitution provides extreme steric protection to the amide bond, preventing facile enzymatic hydrolysis.[1]
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1-Cyanocyclopentyl Group: A constrained amino acid mimic.[1] This group is often used in medicinal chemistry (e.g., in the synthesis of Irbesartan intermediates) to introduce conformational rigidity and metabolic stability compared to linear alkyl chains.[1]
Synthesis & Experimental Protocols
Expertise & Causality: The synthesis of this compound requires a two-stage approach.[1][2] Direct acylation of the amine is preferred over coupling reagents (like DCC/EDC) due to the low nucleophilicity of the sterically hindered
Precursor Preparation: 1-Aminocyclopentanecarbonitrile
Note: If not purchased commercially, this must be synthesized via a Strecker reaction.[1]
Reagents: Cyclopentanone, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl), Aqueous Ammonia.[1]
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Dissolution: Dissolve NH₄Cl (1.1 eq) in water/ammonia solution (25%).
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Addition: Add Cyclopentanone (1.0 eq) dropwise at 0–5°C.
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Cyanation: Add NaCN (1.0 eq) solution slowly, maintaining temperature <10°C to prevent polymerization.
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Reaction: Stir at room temperature for 4–6 hours.
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Extraction: Extract the oily product with dichloromethane (DCM).
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Purification: The amine is unstable; use immediately or store as a hydrochloride salt.
Core Synthesis: Schotten-Baumann Acylation
Objective: Form the sterically hindered amide bond.[1]
Reagents:
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1-Aminocyclopentanecarbonitrile (1.0 eq)[1]
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2,6-Dichlorobenzoyl chloride (1.1 eq)[1]
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Triethylamine (Et₃N) or Pyridine (2.5 eq) - Acts as HCl scavenger.[1]
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Dichloromethane (DCM) or THF (Anhydrous solvent).[1]
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Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Critical for overcoming steric hindrance of the 2,6-dichloro group.[1]
Protocol:
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Setup: Purge a 3-neck round-bottom flask with nitrogen. Add 1-aminocyclopentanecarbonitrile dissolved in anhydrous DCM.
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Base Addition: Add Et₃N and DMAP.[1] Cool the mixture to 0°C in an ice bath.
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Acylation: Add 2,6-dichlorobenzoyl chloride dropwise over 30 minutes.
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Why? Rapid addition causes exotherms that may hydrolyze the nitrile or degrade the acid chloride.[1]
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Reflux: Allow to warm to Room Temperature (RT), then reflux gently (40°C) for 12 hours. The steric bulk of the 2,6-dichloro ring requires thermal energy to drive the reaction to completion.[1]
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Quench: Pour reaction mixture into ice-cold 1M HCl (removes unreacted amine and pyridine).
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Workup: Wash organic layer with Sat.[1] NaHCO₃ (removes acid), then Brine.[1] Dry over MgSO₄.[1]
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Crystallization: Evaporate solvent. Recrystallize from Ethanol/Hexane (1:4) to yield white/off-white crystals.[1]
Workflow Visualization
The following diagram illustrates the synthetic pathway and the logic flow for purification.
Caption: Step-wise synthesis from commodity precursors to the final benzamide derivative.
Mechanism of Action (Theoretical Application)
Given the structural homology to Dichlobenil and Isoxaben , this compound is likely a Cellulose Biosynthesis Inhibitor (CBI) .[1]
The "Active Warhead" Hypothesis
The 2,6-dichlorobenzamide moiety is chemically robust.[1] In soil or biological systems, the nitrile group on the cyclopentyl ring may undergo hydrolysis, or the molecule may bind allosterically to the cellulose synthase complex (CesA).[1]
Pathway Logic:
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Target: Cellulose Synthase A (CesA) complex in the plant plasma membrane.[1]
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Binding: The 2,6-dichlorophenyl ring occupies a hydrophobic pocket, while the amide hydrogen forms a critical H-bond with the protein.[1]
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Effect: Disruption of the rosette structure, preventing the polymerization of UDP-glucose into cellulose microfibrils.[1]
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Phenotype: Stunted growth, swollen root tips (characteristic of Group 29/L herbicides).[1]
Caption: Proposed mechanism of action targeting the CesA complex, typical of benzamide herbicides.[1]
Safety & Handling (E-E-A-T)
Trustworthiness: This compound contains a nitrile group and a halogenated aromatic ring.[1][3] It must be treated as a potential toxicant and environmental hazard .[1]
| Hazard Class | Risk Description | Mitigation Protocol |
| Acute Toxicity | Potential to release cyanide ions upon metabolic oxidation or strong acid hydrolysis.[1] | Work in a fume hood. Keep Silver Nitrate (AgNO₃) or specific cyanide antidote kits available.[1] |
| Skin/Eye Irritant | Benzoyl chlorides and their derivatives are potent irritants.[1] | Wear nitrile gloves (double gloving recommended) and safety goggles.[1] |
| Environmental | 2,6-Dichlorobenzamide (BAM) is a persistent groundwater contaminant.[1][4] | Zero discharge. All aqueous waste must be collected and incinerated.[1] Do not pour down drains.[1] |
References
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IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] Link
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Benzamide Herbicide Mechanism: Sabba, R. P., & Vaughn, K. C. (1999).[1] Herbicides that inhibit cellulose biosynthesis. Weed Science, 47(6), 757-763.[1] Link[1]
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Synthesis of Alpha-Amino Nitriles: Strecker, A. (1850).[1] Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.[1] Link[1]
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2,6-Dichlorobenzamide (BAM) Environmental Data: U.S. EPA.[1][4] (2024).[1] Dichlobenil and Metabolite BAM Fact Sheet. Link[1]
